molecular formula C12H13F2NO2 B15221853 Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate

Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate

Cat. No.: B15221853
M. Wt: 241.23 g/mol
InChI Key: AKNKJFCPHNDEEU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a cyclopropyl group and a difluoroacetate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbinol.

    Attachment of the Difluoroacetate Moiety: The difluoroacetate group is introduced through esterification reactions, typically using ethyl difluoroacetate and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as this compound and this compound share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the difluoroacetate moiety and the cyclopropyl group imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C12H13F2NO2/c1-2-17-11(16)12(13,14)10-6-5-9(7-15-10)8-3-4-8/h5-8H,2-4H2,1H3

InChI Key

AKNKJFCPHNDEEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C2CC2)(F)F

Origin of Product

United States

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